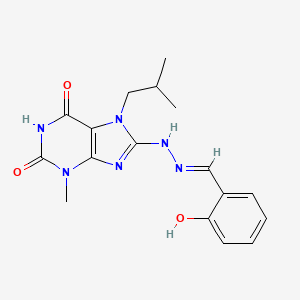
2-hydroxybenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Hydroxybenzaldehyde (7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimalarial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a hydrazone linkage which is significant for its biological interactions.
Biological Activity Overview
Recent studies have highlighted the biological activity of various acylhydrazone derivatives, including 2-hydroxybenzaldehyde hydrazones. These compounds exhibit a range of pharmacological effects, particularly against malaria and potentially other diseases.
Antimalarial Activity
A study evaluating the antiplasmodial activity of N-acylhydrazone compounds reported promising results for derivatives similar to 2-hydroxybenzaldehyde hydrazone. The compound demonstrated significant activity against Plasmodium falciparum, particularly strains resistant to conventional treatments.
Key Findings:
- IC50 Values : The most active derivatives showed IC50 values as low as 0.07 μM against chloroquine-resistant strains.
- Cytotoxicity : All tested compounds exhibited low cytotoxicity (LC50 > 100 µM), indicating a favorable safety profile for further development .
The precise mechanism by which 2-hydroxybenzaldehyde hydrazone exerts its antimalarial effects is still under investigation. However, it is hypothesized that these compounds may inhibit specific proteases involved in the malaria life cycle, such as falcipain-2. Molecular docking studies suggest that the binding affinity of these compounds to target proteins is a crucial factor in their efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of hydrazone derivatives. The presence of specific functional groups and the overall molecular architecture significantly influence their potency and selectivity against malaria targets.
| Compound | IC50 (μM) | Cytotoxicity (LC50 > μM) | Target Protein |
|---|---|---|---|
| AH5 | 0.07 | >100 | Falcipain-2 |
| AH4 | TBD | >100 | TBD |
Case Studies
- In Vitro Studies : A series of in vitro tests were conducted to evaluate the antiplasmodial activity of various N-acylhydrazones. The study indicated that modifications to the hydrazone structure could enhance activity against P. falciparum while maintaining low toxicity levels .
- Molecular Docking Analysis : Computational studies using AutoDock Vina revealed that certain derivatives displayed lower binding energies compared to known ligands, suggesting they could serve as effective inhibitors for malaria proteases .
Propiedades
IUPAC Name |
8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-10(2)9-23-13-14(22(3)17(26)20-15(13)25)19-16(23)21-18-8-11-6-4-5-7-12(11)24/h4-8,10,24H,9H2,1-3H3,(H,19,21)(H,20,25,26)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTBONLDQFFPPQ-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(N=C1N/N=C/C3=CC=CC=C3O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














